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molecular formula C9H11ClN2S B8753937 4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B8753937
M. Wt: 214.72 g/mol
InChI Key: OWVCEVMPGXFXPO-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

A solution of 6-methyl-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (0.19 g, 0.97 mmol) in phosphorous oxychloride (5.0 mL) was heated to 95° C. for 1 hour. After cooling the reaction was concentrated, and the residue dissolved in ethyl acetate (50 mL) and washed with cold water (25 mL), 0.1 M aqueous sodium hydroxide (25 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated. The residue was chromatographed on silica gel (diethyl ether/hexanes, 1:10) and the product containing fractions concentrated. The residue thus obtained was purified further by preparative reverse phase HPLC (0.1% aqueous ammonium acetate-acetonitrile to give 4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (25 mg, 12% yield) as an oil. 1H NMR (400 MHz, d6-DMSO): 3.12 (m, 2H), 2.61 (m, 2H), 2.56 (s, 3H), 1.25 (m, 1H), 1.18 (d, 3H); MS (EI) for C9H11ClN2S: 215 (MH+).
Name
6-methyl-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:13][C:5]2[N:6]=[C:7]([S:11][CH3:12])[NH:8][C:9](=O)[C:4]=2[CH2:3]1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:9]1[C:4]2[CH2:3][CH:2]([CH3:1])[CH2:13][C:5]=2[N:6]=[C:7]([S:11][CH3:12])[N:8]=1

Inputs

Step One
Name
6-methyl-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Quantity
0.19 g
Type
reactant
Smiles
CC1CC2=C(N=C(NC2=O)SC)C1
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with cold water (25 mL), 0.1 M aqueous sodium hydroxide (25 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (diethyl ether/hexanes, 1:10)
ADDITION
Type
ADDITION
Details
the product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified further by preparative reverse phase HPLC (0.1% aqueous ammonium acetate-acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)SC)CC(C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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